Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide
Brand Name: Vulcanchem
CAS No.: 460092-03-9
VCID: VC2441038
InChI: InChI=1S/C32H68P.C2F6NO4S2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-32H2,1-4H3;/q+1;-1
SMILES: CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Molecular Formula: C34H68F6NO4PS2
Molecular Weight: 764 g/mol

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide

CAS No.: 460092-03-9

Cat. No.: VC2441038

Molecular Formula: C34H68F6NO4PS2

Molecular Weight: 764 g/mol

* For research use only. Not for human or veterinary use.

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide - 460092-03-9

Specification

CAS No. 460092-03-9
Molecular Formula C34H68F6NO4PS2
Molecular Weight 764 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;trihexyl(tetradecyl)phosphanium
Standard InChI InChI=1S/C32H68P.C2F6NO4S2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-32H2,1-4H3;/q+1;-1
Standard InChI Key HYNYWFRJHNNLJA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Canonical SMILES CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Properties

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide consists of a phosphonium cation with three hexyl chains and one tetradecyl chain, paired with a bis(trifluoromethylsulfonyl)amide anion. This molecular architecture contributes to its unique physical and chemical characteristics.

Physical and Chemical Properties

The compound possesses specific physical and chemical properties that differentiate it from conventional solvents and other ionic liquids, as detailed in Table 1:

PropertyValueReference
Chemical FormulaC₃₄H₆₈F₆NO₄PS₂
Molecular Weight764.00-764.01 g/mol
Physical State (20°C)Liquid
AppearanceColorless to light yellow clear liquid
Melting Point-72°C
Density1.07 g/cm³ (25°C)
Viscosity304 cP (25°C)
Conductivity0.14 mS/cm (30°C)
Electrochemical Window4.4 V
Carbon Content52.00 to 54.50%
Nitrogen Content1.60 to 1.90%

The compound's low melting point, moderate viscosity, and considerable electrochemical window contribute to its versatility across various applications, particularly in environments where thermal stability and electrochemical performance are critical considerations .

Molecular Structure and Characterization

The structure of Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide features a quaternary phosphonium center with three hexyl chains and one tetradecyl chain, providing a bulky cation that contributes to the compound's physical properties. The bis(trifluoromethylsulfonyl)amide anion contains two trifluoromethylsulfonyl groups connected by a nitrogen atom, creating a structure that distributes negative charge and contributes to the compound's stability .

Characterization techniques including FTIR, NMR, UV, Raman, and TG/DSC spectroscopy have been employed to confirm the molecular structure and thermal stability of this ionic liquid . These analytical approaches provide valuable insights into the compound's bonding patterns, thermal behavior, and molecular interactions.

Nomenclature and Synonyms

Given its complex structure, this compound is known by several synonyms in scientific literature and commercial contexts:

  • Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide

  • Tetradecyltrihexylphosphonium bis(trifluoromethylsulfonyl)amide

  • Trihexyl(tetradecyl)phosphonium bis[(trifluoromethyl)sulfonyl]azanide

  • Trihexyl(tetradecyl)phosphonium bistriflimide

  • P666(14) BTA, P666(14) NTf2, P666(14) TFSI, P666(14) BTI

  • [P6,6,6,14][Ntf2]

The variety of naming conventions reflects the compound's structural complexity and its usage across different scientific disciplines. The abbreviated forms typically represent the cation (P666(14)) and anion (NTf2, TFSI, etc.) components respectively .

Applications in Science and Industry

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide demonstrates exceptional versatility across multiple scientific and industrial applications, owing to its unique physicochemical properties.

Electrochemical Applications

The compound has proven valuable for the electrodeposition of nano and microcrystalline metals for electrochemical applications . Its wide electrochemical window (4.4 V) allows for electrochemical processes that might be limited in conventional solvents, making it particularly useful for metal deposition processes that require precise control over reduction potentials .

Biosensor Development

Research indicates that Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide plays a critical role in the synthesis of amino acid ionic liquid functionalized graphene (AAIL-GR) applicable as biosensors . The functionalized graphene demonstrates ultrasensitive biosensing capabilities, with the ionic liquid facilitating non-covalent surface functionalization through π-π stacking interactions, leading to excellent electronic conductivity while maintaining water solubility .

Green Chemistry Applications

This ionic liquid has emerged as a promising green solvent for extractive desulfurization (EDS) from liquid fuels . In a study evaluating its performance for removing dibenzothiophene (DBT), thiophene, benzothiophene and other alkyl-substituted sulfur derivatives from liquid fuel, results showed that the DBT removal in n-dodecane reached 83.1% with a mass ratio of 1:1 in 30 minutes at 30°C . Moreover, the compound could be reclaimed through six cycles without substantial reduction in sulfur-removal efficiency, demonstrating its sustainability for repeated industrial applications .

Materials Science

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide has been employed in the synthesis of pure rutile and anatase phases of nanocrystalline TiO₂ . Additionally, it facilitates investigations of interactions between ionic liquids and fluorinated alkanes, contributing to our understanding of molecular interactions in specialized chemical systems .

Pharmaceutical Applications

Research has explored the compound's potential as a solvent for pharmaceutical and bioactive compounds . Solubility studies on systems containing this ionic liquid and pharmaceutical compounds have provided insights into alternative solvation mechanisms that could benefit pharmaceutical processing and formulation .

Research Findings and Thermal Properties

Extractive Desulfurization Studies

Dharaskar and Sillanpaa's research identified Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide (marketed as CyphosIL-109) as an effective extractant for desulfurization processes . Their study examined various parameters including:

  • Effects of time and temperature on extraction efficiency

  • Performance with different sulfur compounds

  • Impact of ultra-sonication on extraction rates

  • Recycling and regeneration potential

  • Multi-stage extraction performance with real fuels

The findings indicated that optimum conditions yielded 83.1% DBT removal from n-dodecane, establishing this ionic liquid as a promising green alternative to conventional desulfurization methods .

Thermal Stability

Thermal analysis using TG/DSC has confirmed the compound's excellent thermal stability, an essential characteristic for applications involving elevated temperatures or thermal cycling . This property, combined with its negligible vapor pressure, contributes to its safety profile and environmental advantages compared to conventional volatile organic solvents.

Solubility Studies

Faria et al. conducted comprehensive investigations into the solubility behavior of various pharmaceutical and bioactive compounds in Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide . These studies provide valuable data for researchers exploring alternative solvation media for pharmaceutical processing and analysis.

SupplierProduct NumberPurityQuantityPrice (USD/EUR)Reference
Sigma-Aldrich50971≥95.0%5g$81.20
Sigma-Aldrich50971≥95.0%50g$338.00
Strem Chemicals15-6370min. 97%10g$71.00
Strem Chemicals15-6370min. 97%50g$283.00
TCI ChemicalsT4093-5g€44.00
TCI ChemicalsT4093-25g€153.00
ROCO GlobalIN-0021-HP>98%25g-5kg$62.22-$4,694.56

This pricing information, current as of April 2025, indicates significant variability based on quantity, purity, and supplier . Researchers should consider these factors when sourcing the compound for specific applications.

Current Research Trends and Future Prospects

Current research on Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide focuses on expanding its applications across multiple domains. Recent publications highlight several promising directions:

Surface Activity and Electrochemistry

Zhang et al. (2023) investigated the effect of ion structure on the nanostructure and electrochemistry of surface-active ionic liquids, including this compound . Their findings contribute to understanding how molecular structure influences surface behavior and electrochemical performance.

Thermodynamic Studies

Tumba et al. (2013) explored activity coefficients at infinite dilution of organic solutes in this ionic liquid using gas-liquid chromatography at various temperatures (313.15, 333.15, 353.15, and 373.15 K) . These thermodynamic studies provide essential data for predicting the behavior of solute-solvent systems involving this compound.

Future Applications

The unique properties of Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide suggest potential future applications in:

  • Advanced energy storage systems leveraging its electrochemical stability

  • Catalytic processes exploiting its function as a Lewis acid catalyst

  • Pharmaceutical processing utilizing its solubility characteristics

  • Environmental remediation building on its desulfurization capabilities

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